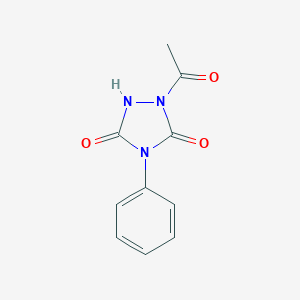
1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione
Vue d'ensemble
Description
1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione is an organic compound belonging to the class of phenyl-1,2,4-triazoles. This compound has been studied for its various pharmacological activities, including hypolipidaemic, anti-inflammatory, analgesic, antineoplastic, and aldose reductase inhibitory activities .
Méthodes De Préparation
The synthesis of 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione involves several steps. One common method includes the condensation of diethyl carbonate with hydrazine hydrate to form hydrazinecarboxylate, which is then reacted with phenyl isocyanate to yield 4-phenyl-1-ethoxycarbonylaminourea. This intermediate is then heated with potassium hydroxide solution, followed by acidification with hydrochloric acid to produce 4-phenylurazole .
Analyse Des Réactions Chimiques
1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides using reagents like 4-Phenyl-1,2,4-triazoline-3,5-dione.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Cycloaddition: It can undergo inverse [4+2] cycloaddition reactions with cyclic alkenes and tetrazines to form annulated dihydropyridazines.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione involves its interaction with molecular targets such as DNA and RNA. It has been shown to bind to these nucleic acids, inhibiting their synthesis and thereby exerting its antineoplastic effects . Additionally, its inhibition of aldose reductase helps in reducing the formation of sorbitol, a sugar alcohol that can accumulate and cause cellular damage in diabetic patients .
Comparaison Avec Des Composés Similaires
1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds such as:
4-Phenylurazole: Similar in structure but differs in its specific pharmacological activities.
4-Phenyl-1,2,4-triazoline-3,5-dione: Used as an oxidizing agent and in cycloaddition reactions.
1,2-Diacyl-1,2,4-triazolidine-3,5-diones: These compounds have been studied for their anti-inflammatory properties.
Each of these compounds has unique properties and applications, making this compound a distinct and valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
1-acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7(14)13-10(16)12(9(15)11-13)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFZGVRQOGGCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)N(C(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166883 | |
| Record name | 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16044-43-2 | |
| Record name | 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016044432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














